
2-Chloro-3-fluoronitrobenzene
Overview
Description
2-Chloro-3-fluoronitrobenzene is an organic compound with the molecular formula C6H3ClFNO2. It is a derivative of nitrobenzene, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration of Fluorobenzene: One common method involves the nitration of fluorobenzene to produce 2-fluoronitrobenzene, followed by chlorination to yield this compound.
Chlorination of Nitrobenzene: Another method involves the chlorination of nitrobenzene to produce 2-chloronitrobenzene, followed by fluorination using an alkali metal fluoride in the presence of a solvent like sulpholane.
Industrial Production Methods: Industrial production often involves the use of large-scale reactors where the nitration and chlorination reactions are carefully controlled to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures to optimize the production process.
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) that activate the benzene ring towards nucleophilic attack.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used under high temperature conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives depending on the nucleophile used.
Reduction: The major product is 2-chloro-3-fluoroaniline.
Scientific Research Applications
2-Chloro-3-fluoronitrobenzene is widely used in scientific research due to its reactivity and versatility:
Mechanism of Action
The primary mechanism by which 2-chloro-3-fluoronitrobenzene exerts its effects is through nucleophilic aromatic substitution. The electron-withdrawing nitro and chlorine groups activate the benzene ring, making it susceptible to nucleophilic attack. This leads to the formation of a Meisenheimer complex, which subsequently eliminates a leaving group to form the final product .
Comparison with Similar Compounds
- 2-Chloro-4-fluoronitrobenzene
- 2-Fluoro-3-chloronitrobenzene
- 3-Chloro-2-fluoronitrobenzene
Uniqueness: 2-Chloro-3-fluoronitrobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in certain synthetic pathways and industrial applications .
Biological Activity
2-Chloro-3-fluoronitrobenzene is an aromatic nitro compound that has garnered attention due to its potential biological activities. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its biological effects, particularly its toxicity and carcinogenic potential, is crucial for evaluating its safety in industrial applications.
This compound has the following chemical structure:
- Molecular Formula : CHClFNO
- Molecular Weight : 175.55 g/mol
- CAS Number : 347-70-6
Toxicity Studies
Research indicates that this compound exhibits significant toxicity, particularly in long-term exposure studies. A notable study involved feeding male and female mice diets containing varying concentrations of the compound over two years. The findings are summarized in Table 1.
Concentration (ppm) | Male Mice Survival | Female Mice Survival | Hepatocellular Adenoma (%) | Hepatocellular Carcinoma (%) |
---|---|---|---|---|
0 | 35/50 | 29/50 | 19/50 | 15/50 |
100 | 35/50 | 34/50 | 29/50 (P < 0.05) | 14/50 |
500 | 17/50 | 26/50 | 30/50 (P < 0.05) | 20/50 |
2500 | 8/50 | 5/50 | 34/50 (P < 0.01) | 35/50 (P < 0.01) |
The study demonstrated a dose-dependent increase in hepatocellular tumors, indicating a clear link between exposure levels and carcinogenic outcomes (Matsumoto et al., 2006) .
The biological activity of nitro compounds like this compound often involves metabolic activation leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, causing oxidative stress and DNA damage, which are critical factors in carcinogenesis.
Case Studies
A case study highlighted the antibacterial activity of related compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , which showed promising results against Klebsiella pneumoniae. This suggests that derivatives of the nitrobenzene family may possess significant pharmacological properties alongside their toxicological profiles (Cordeiro et al., 2020) .
Regulatory Considerations
Due to its toxicological profile, regulatory agencies have established guidelines for exposure limits to nitro compounds, including those similar to this compound. The American Conference of Governmental Industrial Hygienists has set biological exposure indices to mitigate risks associated with exposure to methaemoglobin-inducing substances .
Q & A
Q. Basic: What are the established synthetic routes for 2-chloro-3-fluoronitrobenzene?
Answer:
A common method involves the diazotization of 2-fluoro-6-nitroaniline followed by chlorination. In a representative procedure:
- Procedure : 2-Fluoro-6-nitroaniline (0.03 mol) is diazotized with NaNO₂/HCl, then treated with CuCl to yield this compound. Post-reaction, recrystallization in methanol achieves a 52% yield (m.p. 29.5–30.5°C) .
- Characterization : Confirmed via mass spectrometry (3:1 doublet at m/z 176, corresponding to molecular weight 175.54 g/mol) and melting point analysis .
Table 1: Key Physical Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 175.54 g/mol | |
Melting Point | 29.5–30.5°C | |
Key Mass Spec Signal | m/z 176 (3:1 doublet) |
Q. Basic: How is purity validated for this compound in research settings?
Answer:
Purity is assessed using:
- Chromatography : HPLC or GC-MS to detect impurities (e.g., isomers like 2-chloro-1-fluoro-4-nitrobenzene) .
- Spectroscopy :
- Recrystallization : Methanol is used to remove polar impurities, confirmed by sharp melting points .
Q. Advanced: What factors contribute to regioselectivity challenges in synthesizing this compound?
Answer:
Competing substitution pathways arise due to:
- Electrophilic Aromatic Substitution (EAS) : Nitro groups direct incoming electrophiles to meta positions, but steric hindrance from fluorine may alter regioselectivity .
- Halogen Exchange : During diazotization, undesired bromide-to-chloride exchange (if Br⁻ is present) can form mixed halides .
Mitigation Strategies :- Use CuCl (not CuBr) to minimize bromide contamination.
- Optimize reaction temperature (0–5°C) to suppress side reactions .
Q. Advanced: How can computational modeling aid in predicting reactivity of this compound?
Answer:
Density Functional Theory (DFT) simulations predict:
- Electrophilic Sites : Nitro and halogen groups influence electron density distribution. For example, the fluorine atom deactivates the ring but directs substituents to specific positions .
- Reaction Pathways : Transition state analysis for nucleophilic substitution (e.g., SNAr) at the chloro position .
Tool Recommendations :- Gaussian or ORCA for DFT calculations.
- Molecular docking studies to explore biological interactions (if applicable) .
Q. Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and vapor-resistant goggles .
- Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note : No carcinogenicity data exists for this compound, but structurally similar chloronitrobenzenes are classified as potential carcinogens .
Q. Advanced: How should researchers address discrepancies in reported physicochemical data (e.g., melting points)?
Answer:
Data reliability tiers (per OECD guidelines) must be evaluated:
- Reliable Without Restriction : Studies compliant with GLP/OECD standards (e.g., melting point in ).
- Reliable With Restriction : Non-GLP studies with robust documentation (e.g., solubility in methanol ).
Resolution Steps :
Q. Advanced: What mechanistic insights explain the lower synthetic yield (52%) of this compound?
Answer:
Yield limitations stem from:
- Incomplete Diazotization : Side reactions (e.g., formation of diazo ethers) compete with chlorination .
- Purification Losses : Recrystallization in methanol may retain impurities, reducing recovered product .
Optimization Strategies :
Q. Basic: What are the primary applications of this compound in organic synthesis?
Answer:
- Pharmaceutical Intermediates : Used in synthesizing fluorinated benzodiazepines or kinase inhibitors .
- Agrochemicals : Precursor for herbicides via nitro group reduction to amines .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings at the chloro position (e.g., with aryl boronic acids) .
Q. Advanced: How does isotopic labeling (e.g., ¹⁸F) impact studies on this compound derivatives?
Answer:
- Tracer Studies : ¹⁸F-labeled analogs enable PET imaging to track metabolic pathways .
- Synthetic Challenges : Radiolabeling requires rapid, high-yield reactions (e.g., nucleophilic fluorination under anhydrous conditions) .
Q. Basic: What analytical techniques differentiate this compound from its isomers?
Answer:
Properties
IUPAC Name |
2-chloro-1-fluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZSQTMICFLABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175658 | |
Record name | 2-Chloro-1-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21397-07-9 | |
Record name | 2-Chloro-1-fluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21397-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-fluoronitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021397079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-fluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-3-FLUORONITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79J6SA7GHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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